REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1.[NH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19]>[Cu]I.O1CCOCC1>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])[CH:9]=1 |f:0.1.2|
|
Name
|
N,N,N′,N1-tetramethylethylenediamine
|
Quantity
|
146 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NC=CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
CuI
|
Quantity
|
37 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The flow of nitrogen was removed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (eluents MeOH/CH2Cl2: 2/98 to 5/95)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |